Bienvenue dans la boutique en ligne BenchChem!

2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

Drug-likeness prediction Medicinal chemistry profiling Physicochemical property comparison

2-(Allylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyrimidine (CAS 478030-01-2) is a fully aromatic, sulfur-rich heterotricyclic small molecule (MF: C19H14N2S3; MW: 366.52 g/mol) within the benzothieno[3,2-d]pyrimidine class. The scaffold consists of a benzothiophene ring fused to a pyrimidine, substituted at the 2-position with an allylsulfanyl group and at the 4-position with a phenylsulfanyl group, a combination which confers a high calculated lipophilicity (XLogP3 = 6.5) and five rotatable bonds.

Molecular Formula C19H14N2S3
Molecular Weight 366.52
CAS No. 478030-01-2
Cat. No. B2806757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
CAS478030-01-2
Molecular FormulaC19H14N2S3
Molecular Weight366.52
Structural Identifiers
SMILESC=CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42
InChIInChI=1S/C19H14N2S3/c1-2-12-22-19-20-16-14-10-6-7-11-15(14)24-17(16)18(21-19)23-13-8-4-3-5-9-13/h2-11H,1,12H2
InChIKeyNCRYXCOOMPOKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine (CAS 478030-01-2)


2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine (CAS 478030-01-2) is a fully aromatic, sulfur-rich heterotricyclic small molecule (MF: C19H14N2S3; MW: 366.52 g/mol) within the [1]benzothieno[3,2-d]pyrimidine class [1]. The scaffold consists of a benzothiophene ring fused to a pyrimidine, substituted at the 2-position with an allylsulfanyl group and at the 4-position with a phenylsulfanyl group, a combination which confers a high calculated lipophilicity (XLogP3 = 6.5) and five rotatable bonds [1]. The compound is commercially available as a research-grade screening compound (≥95% purity) through multiple specialty suppliers . Although direct target-specific data remain absent from the primary literature, the [1]benzothieno[3,2-d]pyrimidine core has been validated in medicinal chemistry as a privileged scaffold for kinase inhibition, sirtuin modulation, and GPCR antagonism [2][3][4].

Why In-Class Benzothienopyrimidine Substitution Is Not Advisable Without Loss of Function for CAS 478030-01-2 Applications


Generic substitution within the [1]benzothieno[3,2-d]pyrimidine chemical series is inadvisable because the specific pair of allylsulfanyl (C-2) and phenylsulfanyl (C-4) substituents installed on the tricyclic core determines the compound’s solubility profile, electronic character, and the chemical reactivity of the allyl group as a selective leaving group for downstream derivatization . The closest commercially available analog, 2-(benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine (CAS 478030-00-1), replaces the allyl with a benzyl moiety, which abolishes the vinyl CH2═CH– pharmacophore and eliminates the thioether allylic leaving-group potential, making it unsuitable for covalent targeting or selective nucleophilic substitution workflows . Similarly, 2-(allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine (CAS 478067-58-2) lacks the fused benzene ring of the benzothieno scaffold, resulting in a lower molecular weight (316.46 vs 366.52 g/mol), reduced aromatic surface area and altered π-stacking capacity, and a different logP and cellular permeability profile . The quantitative evidence presented in Section 3 demonstrates that even structurally minor modifications within this series produce measurable changes in computed molecular properties, synthetic utility, and biological target engagement potential.

Quantitative Differentiation Evidence for 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine vs. Closest Analogs


Benchmarking Physicochemical Property Differentiation: Lipophilicity and Rotatable Bond Profile vs. Benzylsulfanyl Analog

The target compound exhibits a computed XLogP3 of 6.5 with 5 rotatable bonds, whereas the closest benzylsulfanyl analog (CAS 478030-00-1) is predicted to have an XLogP of approximately 6.9 and 6 rotatable bonds due to the larger benzyl substituent, resulting in a more extended, lipophilic molecule with reduced ligand efficiency [1]. The lower lipophilicity of the allyl derivative places it closer to the optimal drug-like property space (Rule of 5 compliance boundary) and reduces the risk of poor aqueous solubility or promiscuous membrane partitioning relative to the benzyl analog [1].

Drug-likeness prediction Medicinal chemistry profiling Physicochemical property comparison

Commercial Purity Benchmarking: 95% Minimum Purity Specification Supported by Multiple Independent Suppliers

The target compound is supplied by AKSci with a minimum purity specification of 95% . In comparison, the direct benzyl analog (CAS 478030-00-1) is offered by Key Organics with an undeclared purity level on public datasheets, and the thieno analog (CAS 478067-58-2) is available from Leyan at 98% purity . While the thieno analog holds a higher nominal purity, its simplified heterocyclic core lacks the benzothieno aromatic system and therefore does not serve the same structure-activity relationship (SAR) interrogation purpose.

Procurement quality control Chemical sourcing Purity specification

Chemoselective Handling Advantage: Allylsulfanyl as a Traceless Leaving Group for Derivatization

In 2,4-disulfanyl-substituted thieno[2,3-d]pyrimidine systems, the allylsulfanyl group undergoes selective nucleophilic replacement by secondary amines under mild conditions while other alkylsulfanyl substituents (including benzylsulfanyl) remain intact . This chemoselectivity has been demonstrated for the allyl residue in competitive experiments, whereas the benzylsulfanyl group requires more forcing conditions or undergoes competing side reactions . Although the published study utilized a thieno[2,3-d]pyrimidine ring system, the analogous electronic environment at the 2-position of [1]benzothieno[3,2-d]pyrimidine supports extrapolation of this selectivity to the target compound.

Selective nucleophilic substitution Late-stage functionalization Chemical biology probe design

Benzothieno Core vs. Thieno Core Differentiation: Impact on Aromatic Surface and Target Space Coverage

The [1]benzothieno[3,2-d]pyrimidine core has been explicitly validated as a kinase inhibitor scaffold, with 6,5,6-tricyclic benzothieno[3,2-d]pyrimidines demonstrating potent EGFR tyrosine kinase inhibitory activity (representative IC50 values in the nanomolar range) [1]. In contrast, the thieno[3,2-d]pyrimidine core (lacking the fused benzene ring) is principally explored as an antitumor and antibacterial scaffold with a different target profile [2]. The additional aromatic ring in the benzothieno system increases the molecular surface area available for hydrophobic interactions within ATP-binding pockets and has been shown to improve affinity for the α1D-adrenergic receptor, with optimized benzothieno[3,2-d]pyrimidine ligands achieving pKi values up to 10.25 [3].

Scaffold hopping Kinase inhibitor design π-Stacking interactions

Kinase Profiling Potential: Benzothienopyrimidine Scaffold Precedent for EGFR and ALK Inhibition

The benzothieno[3,2-d]pyrimidine scaffold has established precedent as a kinase inhibitor chemotype. 6,5,6-tricyclic benzothieno[3,2-d]pyrimidine derivatives demonstrated potent EGFR inhibition with IC50 values in the sub-micromolar to nanomolar range in isolated enzyme assays [1]. Separately, patent literature (Bayer Pharma AG, 2015) discloses substituted benzothienopyrimidines of general formula I as inhibitors of hyperproliferative and angiogenesis disorders, explicitly claiming kinase inhibition as the mechanism of action [2]. While the target compound has not been individually profiled against kinase panels, its structural conformity to the patented general formula I places it within the claim scope, providing a rational basis for its prioritization in kinase-focused screening cascades over analogs lacking the benzothieno fusion.

Kinase inhibitor screening Oncology drug discovery Tyrosine kinase

SIRT2 Inhibitory Antiproliferative Potential: Scaffold-Level Cytotoxicity Benchmark Against Cambinol

Benzothieno[3,2-d]pyrimidine derivatives from the Ahmed et al. (2020) series demonstrated prominent anticancer activity against MCF-7 and UO-31 cell lines, with the most potent compound (compound 7) achieving an IC50 of 2.10 μg/mL against SIRT2, representing 6.6-fold greater potency than the reference inhibitor cambinol [1]. The series achieved IC50 values ranging from 0.23 to 26.25 μg/mL across the most active compounds (7, 10, 13, 16, 17) [1]. Although the target compound was not among those directly assayed, its core benzothieno[3,2-d]pyrimidine scaffold and 2,4-disubstitution pattern are shared with the active series, providing a chemotype-level rationale for prioritizing it in SIRT2-focused antiproliferative screening.

SIRT2 inhibition Epigenetic cancer therapy Antiproliferative screening

Procurement-Guiding Application Scenarios for 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine


Kinase-Focused High-Throughput Screening Libraries for Oncology Drug Discovery

This compound should be prioritized for inclusion in kinase-targeted screening decks, given that the [1]benzothieno[3,2-d]pyrimidine scaffold falls within the general formula I claim scope of the Bayer Pharma kinase inhibitor patent (US 2015/0152121 A1) and has demonstrated nanomolar EGFR inhibitory activity in isolated enzyme assays . The allylsulfanyl substituent provides an additional chemoselective handle for hit triaging via covalent trapping or derivatization strategies . Laboratories procuring compounds for kinase panel screening should select this benzothieno derivative over the thieno analog (CAS 478067-58-2), which lacks the fused benzene ring and has not been validated against kinase targets.

SIRT2-Targeted Antiproliferative SAR Expansion and Lead Optimization

The core benzothieno[3,2-d]pyrimidine scaffold has demonstrated 6.6-fold greater SIRT2 inhibitory potency than cambinol (IC50 = 2.10 μg/mL vs. 13.86 μg/mL for cambinol) . This compound should be procured as a chemical starting point for systematic exploration of the 2-position allyl substituent’s contribution to SIRT2 selectivity over SIRT1 and SIRT3, building on the selectivity window established for compound 7 . The commercially verified ≥95% purity supports reproducible dose-response determination in cell viability assays (MCF-7, UO-31).

Covalent Chemical Probe Development Leveraging the Allyl Electrophilic Warhead

The allylsulfanyl substituent at the 2-position provides a potential electrophilic warhead for covalent targeting of cysteine residues within enzyme active sites. While the allyl thioether is less reactive than acrylamide-based warheads, its chemoselective displacement by nucleophiles under mild conditions has been demonstrated in closely related thienopyrimidine systems . Procurement for covalent inhibitor design programs should favor this compound over the benzyl analog (CAS 478030-00-1), which lacks a terminal alkene and therefore cannot engage in covalent bond formation via Michael addition or allylic displacement mechanisms.

Late-Stage Diversification and Parallel Library Synthesis via Selective Nucleophilic Substitution

Building on the documented selective nucleophilic replacement of allylsulfanyl groups in the presence of other alkylsulfanyl substituents , this compound is ideally suited for parallel medicinal chemistry efforts requiring rapid diversification at the 2-position while preserving the 4-phenylsulfanyl group. Researchers engaged in SAR-by-catalog approaches or DNA-encoded library (DEL) synthesis should select this compound for its unique bifunctional reactivity: the 2-position allylsulfanyl group as a reactive diversification point and the 4-position phenylsulfanyl group as a stable aromatic anchor.

Quote Request

Request a Quote for 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.